6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione
CAS No.: 142168-97-6
Cat. No.: VC21099296
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142168-97-6 |
|---|---|
| Molecular Formula | C7H4BrN3O2 |
| Molecular Weight | 242.03 g/mol |
| IUPAC Name | 6-bromo-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13) |
| Standard InChI Key | NVEZTQHZGXJZFC-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1C(=O)NC(=O)N2)Br |
| Canonical SMILES | C1=C(C=NC2=C1C(=O)NC(=O)N2)Br |
Introduction
Structural Characteristics and Physical Properties
The compound 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione belongs to the broader class of pyrido[2,3-d]pyrimidines, which are structural analogs of biogenic quinazolines . This heterocyclic compound features the fusion of pyrimidine and pyridine rings, creating a bicyclic scaffold with distinctive reactivity patterns. The molecular structure is characterized by a bromine atom at position 6 of the pyrido ring and two carbonyl groups at positions 2 and 4 of the pyrimidine ring.
Physical and Chemical Properties
The physical and chemical properties of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione are detailed in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of 6-Bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C7H4BrN3O2 | Contains bromine at position 6 |
| Molecular Weight | 242.03 g/mol | Calculated based on atomic masses |
| Appearance | Crystalline solid | Typical for this class of compounds |
| Solubility | Sparingly soluble in water; Soluble in DMF, DMSO | Common for heterocyclic compounds |
| Melting Point | High (typical range: 250-300°C) | Characteristic of fused heterocycles |
| LogP | ~1.5-2.0 (estimated) | Indicates moderate lipophilicity |
Structural Features
The structure of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione encompasses several important features that contribute to its chemical behavior and biological activity. The compound contains a fused ring system with the pyridine ring attached to the pyrimidine at positions 2 and 3. This orientation distinguishes it from its isomeric counterpart, the pyrido[3,2-d]pyrimidine system. The presence of the bromine atom at position 6 provides a reactive site for various chemical transformations, particularly nucleophilic substitution reactions. Additionally, the compound possesses two lactam functional groups (the 2,4-dione moiety), which can participate in hydrogen bonding interactions, influencing both the compound's solubility and its ability to interact with biological targets.
Synthetic Methodologies
Several synthetic approaches have been developed for the preparation of pyrido[2,3-d]pyrimidine derivatives, including the 6-bromo variant. These methods typically involve either the construction of the pyridine ring onto a preformed pyrimidine scaffold or the formation of the pyrimidine ring on a pyridine precursor.
Key Synthetic Routes
Research indicates that the synthesis of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione can be achieved through multiple pathways, with the most common approaches outlined below.
Synthesis via 6-Aminouracil Derivatives
One established method involves the reaction of 6-aminouracils with appropriate reagents to construct the pyridine ring. Rashidi and colleagues demonstrated that 6-aminouracils can be treated with substituted aminomethylene malondialdehyde to form pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones . This approach could potentially be modified to incorporate the bromine atom at position 6, either through direct bromination or by using pre-brominated starting materials.
Synthesis via α,β-Unsaturated Ketones
The reaction of 6-aminopyrimidines with α,β-unsaturated ketones provides another valuable route to pyrido[2,3-d]pyrimidine derivatives . This reaction is proposed to proceed through nucleophilic attack by the amino group on the α,β-unsaturated ketone, followed by cyclization to form the pyridine ring. Subsequent modification through bromination could yield the desired 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione.
Reaction Mechanisms
The formation of the pyrido[2,3-d]pyrimidine core typically involves condensation reactions followed by cyclization. In the case of reactions with α,β-unsaturated ketones, the mechanism likely proceeds through:
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Nucleophilic addition of the amino group to the β-carbon of the unsaturated ketone
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Intramolecular cyclization
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Dehydration to form the aromatic pyridine ring
The bromination step to produce the 6-bromo derivative may occur either before the formation of the bicyclic system or as a subsequent modification, depending on the synthetic strategy employed.
Chemical Reactivity
The chemical behavior of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione is largely determined by its structural features, particularly the bromine substituent and the lactam functionalities.
Reactivity Patterns
| Reaction Type | Conditions | Products | Potential Applications |
|---|---|---|---|
| Nucleophilic Substitution | Various nucleophiles (amines, thiols, alcohols), base | 6-substituted derivatives | Diversity-oriented synthesis |
| N-Alkylation | Alkyl halides, base | N-alkylated products | Modulation of physicochemical properties |
| Reduction | Reducing agents (NaBH4, LiAlH4) | Reduced derivatives | Altered biological activity profiles |
| Thionation | Lawesson's reagent, P2S5 | Thiolactam derivatives | Enhanced lipophilicity and binding properties |
| Cross-coupling | Pd-catalysts, appropriate partners | C-C bond formation products | Complex molecule synthesis |
Biological Activity and Applications
Pyrido[2,3-d]pyrimidine derivatives, including those with bromine substituents, have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Reported Biological Activities
Research on pyrido[2,3-d]pyrimidine derivatives has revealed several potential therapeutic applications, summarized in Table 3:
Table 3: Reported Biological Activities of Pyrido[2,3-d]pyrimidine Derivatives
| Biological Activity | Proposed Mechanism | Structural Features Contributing to Activity |
|---|---|---|
| Anticancer | Inhibition of kinases and other enzymes | Presence of halogens, hydrogen-bond acceptors/donors |
| Antimicrobial | Interaction with bacterial targets | Lipophilic substituents, basic nitrogen atoms |
| Anti-inflammatory | Modulation of inflammatory pathways | Specific substitution patterns on the core scaffold |
| Antiviral | Interference with viral replication | Hydrogen bonding capacity, electronic properties |
Structure-Activity Relationships
The biological activity of pyrido[2,3-d]pyrimidine derivatives is strongly influenced by the nature and position of substituents. The presence of a bromine atom at position 6, as in 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione, can significantly impact the compound's biological profile through various mechanisms:
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Enhanced lipophilicity, potentially improving membrane permeability
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Altered electronic distribution, affecting binding to biological targets
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Provision of a site for metabolic transformations or further chemical modifications
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Possible halogen bonding interactions with target proteins
These structure-activity relationships suggest that 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione may possess unique biological properties worthy of further investigation.
Comparison with Related Compounds
To better understand the significance of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione, it is instructive to compare it with structurally related compounds.
Structural Analogs
Several compounds bear structural similarity to 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione, including its positional isomers and derivatives with different substituents.
Table 4: Comparison of 6-Bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione with Related Compounds
| Compound | Structural Differences | Chemical Properties | Biological Activity Differences |
|---|---|---|---|
| 6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | Different ring fusion orientation | Similar reactivity patterns | May target different biological pathways |
| 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Chlorine instead of bromine at position 6 | Higher reactivity in nucleophilic substitutions | Potentially different pharmacokinetic properties |
| 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine | Amine groups instead of lactam functionalities | Different hydrogen bonding patterns | Altered biological target specificity |
| Unsubstituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Lack of bromine substituent | Reduced reactivity at position 6 | Different electronic properties and bioactivity |
Novel Derivatives and Heteroannulated Systems
Recent research has explored the development of more complex systems incorporating the pyrido[2,3-d]pyrimidine scaffold. For example, the synthesis of novel heteroannulated compounds such as chromeno[3′,2′:5,6]pyrido[2,3-d] derivatives has been reported . These advances demonstrate the continuing interest in pyrido[2,3-d]pyrimidine-based structures and their potential for developing compounds with enhanced or novel biological activities.
Current Research Trends and Future Directions
The field of pyrido[2,3-d]pyrimidine chemistry continues to evolve, with several emerging research trends that may impact the understanding and application of compounds like 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione.
Recent Developments
Current research in pyrido[2,3-d]pyrimidine chemistry has focused on:
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Development of more efficient and environmentally friendly synthetic methods
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Exploration of novel derivatives with improved pharmacological profiles
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Investigation of mechanism-based design strategies to target specific biological pathways
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Application of computational approaches to predict structure-activity relationships
For instance, researchers have synthesized compounds like 2-hydrazinyl-8-methyl-4H-chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H)-dione, which was subsequently used to create novel heteroannulated compounds with potential antimicrobial activity .
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